1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[4-[[[3-(methoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino]thioxomethyl]-3-methyl-1-piperazinyl]-4-oxo-3-quinolinecarboxylic acid
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Overview
Description
1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multi-step organic synthesis. Key steps may include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the cyclopropyl, fluoro, and methoxy groups via substitution reactions.
- Coupling reactions to attach the piperazine and thienyl moieties.
- Final steps may involve purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy or thienyl groups.
Reduction: Reduction of the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline core or other aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, it might find applications in the development of new materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID would depend on its specific biological target. Potential mechanisms could include:
Inhibition of enzymes: Binding to active sites and blocking enzyme activity.
Interaction with receptors: Modulating receptor activity to produce a physiological response.
Disruption of cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoline derivatives, such as:
Ciprofloxacin: A fluoroquinolone antibiotic.
Chloroquine: An antimalarial drug.
Quinidine: An antiarrhythmic agent.
Uniqueness
The uniqueness of 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties.
Properties
CAS No. |
889953-48-4 |
---|---|
Molecular Formula |
C33H33FN4O6S2 |
Molecular Weight |
664.8 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[4-[[3-methoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]carbamothioyl]-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C33H33FN4O6S2/c1-17-5-7-19(8-6-17)23-16-46-30(25(23)32(42)44-4)35-33(45)37-12-11-36(14-18(37)2)27-24(34)13-21-26(29(27)43-3)38(20-9-10-20)15-22(28(21)39)31(40)41/h5-8,13,15-16,18,20H,9-12,14H2,1-4H3,(H,35,45)(H,40,41) |
InChI Key |
VKPMDKGPVNWADC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=S)NC2=C(C(=CS2)C3=CC=C(C=C3)C)C(=O)OC)C4=C(C=C5C(=C4OC)N(C=C(C5=O)C(=O)O)C6CC6)F |
Origin of Product |
United States |
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